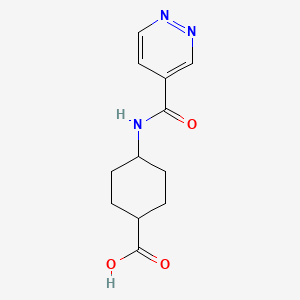
4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid, also known as PCCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PCCA is a cyclic amino acid derivative that contains a pyridazine ring, which is a heterocyclic compound that has been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has also been shown to have an effect on the immune system, modulating the activity of immune cells and cytokines.
Biochemical and Physiological Effects:
4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to be a potent inhibitor of the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has also been shown to have antimicrobial properties, inhibiting the growth of several bacterial and fungal strains. In addition, 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid is its broad spectrum of activity against several types of cancer cells and microorganisms. This makes it a promising candidate for the development of new drugs for the treatment of these diseases. However, one of the limitations of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid. One area of interest is the development of new synthetic methods for the production of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential use of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to elucidate the exact mechanism of action of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid involves the reaction of 4-(pyridazine-4-carbonyl) cyclohexanone with L-alanine methyl ester hydrochloride in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed with hydrochloric acid to yield 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid. This synthesis method has been optimized to produce high yields of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid with high purity and has been used in several studies to obtain the compound for further research.
Applications De Recherche Scientifique
4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. In addition, 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
4-(pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-11(9-5-6-13-14-7-9)15-10-3-1-8(2-4-10)12(17)18/h5-8,10H,1-4H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCHIAQQDNLXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)C2=CN=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1-Hydroxyethyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6642016.png)
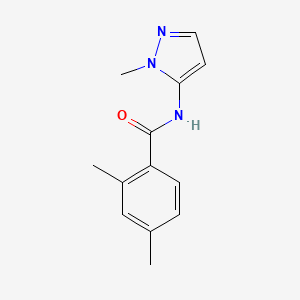
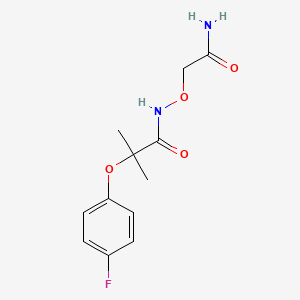
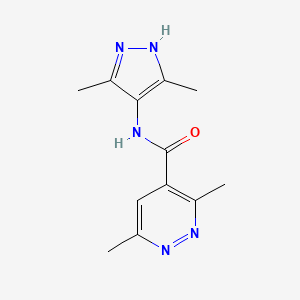
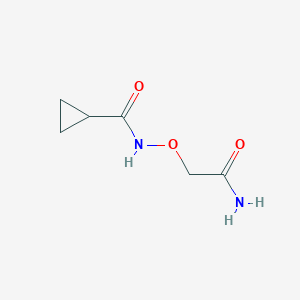
![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)
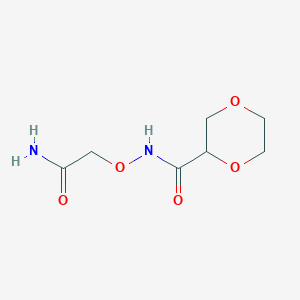
![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)
![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)
![3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid](/img/structure/B6642081.png)
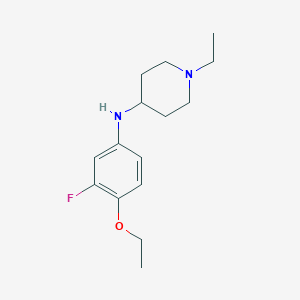
![1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B6642098.png)
![3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B6642099.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)